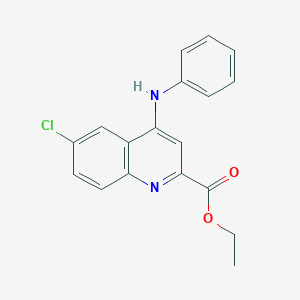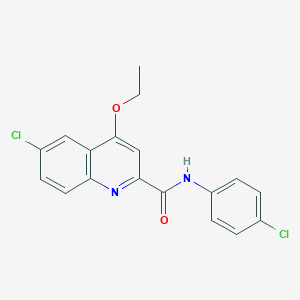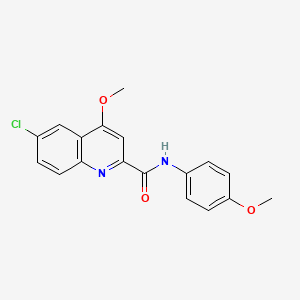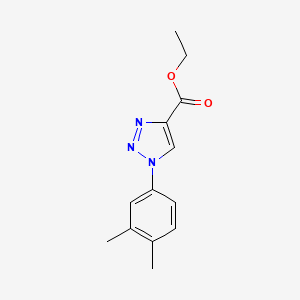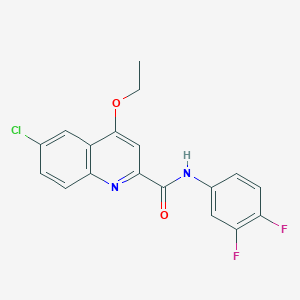
6-chloro-N-(3,4-difluorophenyl)-4-ethoxyquinoline-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-N-(3,4-difluorophenyl)-4-ethoxyquinoline-2-carboxamide (CEDFQ) is an organic compound that has been studied for its potential applications in scientific research. CEDFQ has been found to have a variety of biochemical and physiological effects, as well as a number of advantages and limitations for use in laboratory experiments.
科学研究应用
6-chloro-N-(3,4-difluorophenyl)-4-ethoxyquinoline-2-carboxamide has been found to have a number of potential applications in scientific research. It has been used as a fluorescent probe for the detection of intracellular calcium levels, as an inhibitor of the enzyme cytochrome P450 2C9 (CYP2C9), and as a potential therapeutic agent for the treatment of cancer. Additionally, this compound has been used as a model compound for the study of drug metabolism and drug-drug interactions.
作用机制
6-chloro-N-(3,4-difluorophenyl)-4-ethoxyquinoline-2-carboxamide has been found to act as an inhibitor of the enzyme cytochrome P450 2C9 (CYP2C9). This enzyme is involved in the metabolism of a variety of drugs and other compounds, and this compound has been found to bind to the active site of the enzyme and inhibit its activity. Additionally, this compound has been found to act as a fluorescent probe for the detection of intracellular calcium levels by binding to calcium ions and emitting a fluorescent signal.
Biochemical and Physiological Effects
This compound has been found to have a number of effects on biochemical and physiological processes. It has been found to inhibit the activity of the enzyme cytochrome P450 2C9 (CYP2C9), which is involved in the metabolism of a variety of drugs and other compounds. Additionally, this compound has been found to act as a fluorescent probe for the detection of intracellular calcium levels, and it has been found to have potential therapeutic applications for the treatment of cancer.
实验室实验的优点和局限性
6-chloro-N-(3,4-difluorophenyl)-4-ethoxyquinoline-2-carboxamide has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is highly soluble in organic solvents, making it easy to use in a variety of laboratory experiments. Additionally, this compound has been found to have a number of potential applications in scientific research, including its use as a fluorescent probe for the detection of intracellular calcium levels and its potential therapeutic applications for the treatment of cancer. However, this compound has also been found to have a number of limitations, including its potential to interact with other compounds and its potential to cause unwanted side effects.
未来方向
There are a number of potential future directions for research into 6-chloro-N-(3,4-difluorophenyl)-4-ethoxyquinoline-2-carboxamide. These include further research into its potential therapeutic applications for the treatment of cancer, its potential to interact with other compounds, and its potential to cause unwanted side effects. Additionally, further research into the biochemical and physiological effects of this compound could lead to a better understanding of its potential applications in scientific research. Finally, further research into the synthesis of this compound could lead to the development of more efficient and cost-effective methods of production.
合成方法
6-chloro-N-(3,4-difluorophenyl)-4-ethoxyquinoline-2-carboxamide is synthesized by a three-step process involving the reaction of 4-ethoxyquinoline-2-carboxylic acid with 3,4-difluorophenylchloroformate, followed by the reaction of the resulting 2-chloro-6-fluorophenyl-4-ethoxyquinoline-2-carboxylic acid with potassium carbonate in dimethylformamide (DMF). The final product is then purified and crystallized to obtain this compound.
属性
IUPAC Name |
6-chloro-N-(3,4-difluorophenyl)-4-ethoxyquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF2N2O2/c1-2-25-17-9-16(23-15-6-3-10(19)7-12(15)17)18(24)22-11-4-5-13(20)14(21)8-11/h3-9H,2H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFRFDPMMQVPPQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2)Cl)C(=O)NC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 6-chloro-4-[(3-fluoro-4-methylphenyl)amino]quinoline-2-carboxylate](/img/structure/B6515624.png)
![ethyl 6-chloro-4-[(4-chlorophenyl)amino]quinoline-2-carboxylate](/img/structure/B6515625.png)
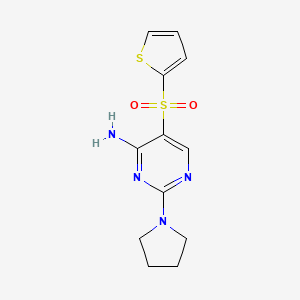
![ethyl 6-chloro-4-[(3-methoxyphenyl)amino]quinoline-2-carboxylate](/img/structure/B6515638.png)
![ethyl 6-chloro-4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate](/img/structure/B6515641.png)
![ethyl 6-chloro-4-[(4-methoxyphenyl)amino]quinoline-2-carboxylate](/img/structure/B6515647.png)

![ethyl 6-chloro-4-[(4-methylphenyl)amino]quinoline-2-carboxylate](/img/structure/B6515658.png)
